N-acetylneuraminic acid

Übersicht

Beschreibung

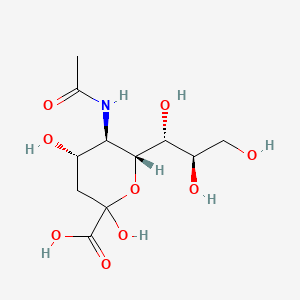

N-acetylneuraminic acid, also known as 5-acetamido-3,5-dideoxy-D-glycero-D-galacto-non-2-ulopyranosonic acid, is a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a prominent member of the sialic acid family, which are found in cell surface glycolipids and glycoproteins. This compound plays a crucial role in various biological processes, including cellular recognition, virus invasion, and immune response .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-acetylneuraminic acid can be synthesized through several methods, including natural extraction, chemical synthesis, enzymatic synthesis, and biosynthesis. One common synthetic route involves the enzymatic conversion of N-acetyl-glucosamine to N-acetyl-D-mannosamine, followed by aldol condensation with pyruvate to form this compound . The reaction conditions typically involve the use of N-acetyl-glucosamine 2-epimerase and N-acetyl-D-neuraminic acid lyase enzymes, with optimization of parameters such as pyruvate concentration and temperature to increase yield .

Industrial Production Methods: Industrial production of this compound often employs enzymatic synthesis due to its high efficiency and environmental friendliness. This method involves the use of whole-cell biocatalysis or microbial de novo synthesis, where engineered microorganisms are used to produce the compound on a large scale . Strategies such as enzyme engineering and process optimization are applied to enhance production efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions: N-acetylneuraminic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include strong bases for epimerization, pyruvate for aldol condensation, and various oxidizing and reducing agents for specific modifications . Reaction conditions such as pH, temperature, and concentration of reagents are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .

Wissenschaftliche Forschungsanwendungen

N-acetylneuraminic acid has extensive applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing complex glycoconjugates. In biology, it plays a role in cellular recognition and signaling processes. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for infant brain development . In the industry, it is used in the production of cosmetics and food supplements due to its beneficial effects on skin and cognitive function .

Wirkmechanismus

N-acetylneuraminic acid exerts its effects by acting as a receptor for various pathogens, including influenza viruses. It allows the attachment of these pathogens to mucous cells via hemagglutinin, facilitating infection . Additionally, it is involved in cellular recognition and adhesion processes, which are crucial for immune response and tumor metastasis .

Vergleich Mit ähnlichen Verbindungen

N-acetylneuraminic acid is unique among sialic acids due to its specific structure and functional properties. Similar compounds include N-Glycolylneuraminic Acid and other sialic acids, which share similar roles in cellular processes but differ in their specific chemical structures and biological functions . This compound is the predominant sialic acid in human cells, making it particularly significant in human biology .

Biologische Aktivität

N-acetylneuraminic acid (Neu5Ac), a prominent member of the sialic acid family, plays a critical role in various biological processes. Its functions span from cellular recognition to its involvement in pathophysiological conditions such as inflammation and cancer. This article synthesizes current research findings on the biological activities of Neu5Ac, highlighting its physiological roles, therapeutic potentials, and mechanisms of action.

Physiological Roles of Neu5Ac

Neu5Ac serves as a terminal sugar in glycoproteins and glycolipids, influencing numerous biological functions:

- Cellular Recognition : Neu5Ac is crucial for cell-cell interactions and pathogen recognition. Its presence on cell surfaces facilitates immune responses and viral binding.

- Antioxidative Properties : Neu5Ac exhibits antioxidative activity by scavenging reactive oxygen species (ROS). It has been shown to reduce oxidative stress in various models, which may mitigate chronic diseases linked to inflammation and aging .

- Lipid Metabolism : Studies indicate that Neu5Ac supplementation can lower triglyceride levels and enhance lipoprotein lipase activity, suggesting its role in lipid metabolism regulation .

Neu5Ac's biological activities are mediated through several mechanisms:

- Antioxidant Activity : Neu5Ac can neutralize oxidative damage caused by ROS, thereby protecting cells from oxidative stress. This activity has been linked to reduced inflammation and improved outcomes in conditions like kidney failure .

- Anti-inflammatory Effects : Neu5Ac administration has been associated with decreased expression of inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and intercellular adhesion molecule-1 (ICAM-1) in animal models .

- Modulation of Lipid Profiles : In studies involving apolipoprotein E-deficient mice, Neu5Ac supplementation resulted in significant reductions in atherosclerotic plaque formation and lipid deposition, indicating a protective role against cardiovascular diseases .

Case Study 1: Antioxidative Activity

In a study by Iijima et al. (2004), Neu5Ac was evaluated for its ability to scavenge hydrogen peroxide in vitro. The results demonstrated that Neu5Ac could effectively reduce oxidative stress markers, thereby suggesting its potential therapeutic applications in oxidative stress-related diseases .

Case Study 2: Cardiovascular Health

A recent study examined the effects of exogenous Neu5Ac on lipid profiles in apoE(-/-) mice. The findings indicated that Neu5Ac administration led to:

- A 62.6% reduction in triglyceride levels.

- A 17.5% decrease in total cholesterol.

These results support the hypothesis that Neu5Ac may serve as a novel therapeutic agent for managing atherosclerosis .

Research Findings

The following table summarizes key research findings related to the biological activities of this compound:

| Study | Findings | Implications |

|---|---|---|

| Iijima et al., 2004 | Neu5Ac scavenges ROS and reduces oxidative stress | Potential use in treating inflammatory diseases |

| Study on apoE(-/-) mice | 62.6% reduction in triglycerides; 17.5% decrease in cholesterol | Suggests role in cardiovascular disease management |

| Recent review (2023) | Neu5Ac involved in brain development, cancer treatment, and antiviral activity | Highlights diverse therapeutic potentials |

Eigenschaften

IUPAC Name |

(4S,5R,6R)-5-acetamido-2,4-dihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQVRNKJHWKZAKO-LUWBGTNYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](CC(O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals; [Sigma-Aldrich MSDS] | |

| Record name | N-Acetylneuraminic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15810 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

131-48-6 | |

| Record name | N-acetylneuraminic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.